(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Overview
Description
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a complex organic compound characterized by the presence of two 4-bromobenzoyl groups attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid typically involves the esterification of succinic acid with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid undergoes various chemical reactions, including:
Oxidation: The bromobenzoyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen, forming the corresponding benzoyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: 4-carboxybenzoyl derivatives.
Reduction: Benzoyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
- (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid
- (2S,3S)-2,3-Bis((4-nitrobenzoyl)oxy)succinic acid
Uniqueness
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and may also influence its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a synthetic compound featuring two 4-bromobenzoyloxy groups attached to a succinic acid backbone. Its unique structure contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism suggests potential applications in the development of enzyme inhibitors for therapeutic purposes.
Biological Activity Overview
Research Applications
This compound has been utilized in various research fields:
- Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory and anticancer drugs.
- Biochemistry : As a probe for studying enzyme mechanisms and interactions.
- Material Science : In the synthesis of advanced materials due to its unique structural properties.
Case Studies and Findings
-
Anti-inflammatory Activity :
A study investigated the compound's effect on carrageenan-induced paw edema in rats. Results indicated significant inhibition of paw swelling and reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent . -
Enzyme Interaction Studies :
Research demonstrated that this compound interacts effectively with cyclooxygenase-2 (COX-2), exhibiting binding affinities comparable to known inhibitors like celecoxib. This interaction is crucial for its proposed use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | Methoxy instead of bromine | Potentially different biological activities |
(2S,3S)-Di-p-toluoyl-D-tartaric acid | Similar ester linkages | Used primarily in chiral resolution |
(2S,3S)-Di-p-anisoyl-D-tartaric acid | Contains anisole groups | Known for applications in asymmetric synthesis |
The comparison highlights the uniqueness of this compound due to its brominated aromatic groups that enhance its reactivity and biological profile compared to structurally similar compounds .
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKGOQEVATOPX-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.